molecular formula C26H17BrClNO3 B2818537 N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide CAS No. 328539-61-3

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide

Cat. No.: B2818537
CAS No.: 328539-61-3
M. Wt: 506.78
InChI Key: WKJXDDUTQNQBFU-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes bromine, chlorine, and phenoxy groups attached to a benzamide core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Scientific Research Applications

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenoxybenzamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

  • N-benzyl-5-bromo-2-chlorobenzamide
  • 5-bromo-2-chloro-N-phenylbenzamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide

Comparison: N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide is unique due to its specific substitution pattern and the presence of the phenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrClNO3/c27-18-12-15-22(25(30)21-8-4-5-9-23(21)28)24(16-18)29-26(31)17-10-13-20(14-11-17)32-19-6-2-1-3-7-19/h1-16H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJXDDUTQNQBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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